3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Description
3-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a thioether bridge to a 1,2,4-triazole core. The triazole is further substituted with a 3-methoxy-1-methylpyrazole moiety. This structural architecture combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-5-4-6-15-7-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZXJVARYECGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves multi-step synthetic routes typically starting from commercially available precursors.
Step 1: Synthesis of the Pyrazole Intermediate
Reagents: 3-methoxy-1-methyl-1H-pyrazole, hydrazine hydrate, and methyl ethyl ketone.
Conditions: The reaction is carried out in an ethanol medium under reflux conditions.
Step 2: Formation of the Triazole Ring
Reagents: Pyrazole intermediate, thiourea, and an appropriate aldehyde.
Conditions: The mixture is heated at 80°C in ethanol, leading to the formation of the triazole ring through a cyclization reaction.
Step 3: Coupling with Pyridine
Reagents: Triazole derivative, pyridine-3-carboxaldehyde, and a reducing agent such as sodium borohydride.
Conditions: The final coupling reaction is performed in methanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches like continuous flow synthesis to enhance efficiency and yield while maintaining product purity. Key factors include optimizing reaction conditions, solvent selection, and purification processes to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions at the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agents used (e.g., hydrogen peroxide or m-chloroperbenzoic acid).
Reduction: Reduction reactions typically target the nitro or carbonyl groups within the molecule, often using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are common due to the presence of electron-withdrawing groups on the pyridine and triazole rings, facilitating reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and sulfones: Products of oxidation reactions.
Alcohols and amines: Products of reduction reactions.
Substituted derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has been shown to interact with fungal enzymes, inhibiting their activities and disrupting cell wall synthesis.
- Mechanism of Action : The compound targets specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting these enzymes, the compound effectively compromises fungal cell integrity.
-
Case Studies :
- A study highlighted the efficacy of triazole derivatives against Candida species, showing Minimum Inhibitory Concentration (MIC) values indicating strong antifungal activity .
- Another research focused on its application against Aspergillus species, revealing promising results for treating invasive fungal infections .
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Research Findings :
Antileishmanial and Antimalarial Activities
The compound has shown significant potential in combating parasitic infections such as leishmaniasis and malaria.
- Inhibition Studies : Research indicates that it disrupts critical biochemical pathways in Leishmania and Plasmodium species, leading to reduced viability of these pathogens .
-
Case Studies :
- In vitro studies demonstrated effective inhibition of Leishmania aethiopica growth at low concentrations .
- Its antimalarial effects were evaluated against Plasmodium berghei, showing promise as a therapeutic agent .
Synthesis Overview Table
| Step | Description |
|---|---|
| Cyclization | Reaction of hydrazine with carbonyl compounds |
| Thioether Introduction | Reaction with thiol derivatives |
| Functionalization | Alkylation or acylation reactions for enhanced properties |
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways. Detailed studies on its interaction with proteins, nucleic acids, and cellular membranes contribute to understanding its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Core : The 1,2,4-triazole in the target compound differs from 1,2,3-triazole and 1,3,4-oxadiazole in electronic distribution and ring strain, influencing binding affinity and metabolic stability .
- Functional Groups : The thioether in the target compound may confer higher lipophilicity and resistance to oxidative degradation compared to the ester group in Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .
Crystallographic and Computational Insights
- Computational modeling (e.g., DFT or molecular docking) could predict the target compound’s binding modes, leveraging the pyridine’s π-stacking and the triazole’s hydrogen-bonding capabilities .
Biological Activity
The compound 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and antiprotozoal applications. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic contexts.
Chemical Structure and Synthesis
The structure of the compound features a triazole ring fused with a pyrazole moiety and a pyridine component, which contributes to its diverse pharmacological properties. The synthesis typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of Thioether Linkage : The thioether functionality is added via reactions with thiol derivatives.
- Final Assembly : The complete structure is assembled by linking the various components under controlled conditions to optimize yield and purity.
Antifungal Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal activity. The biological activity of this specific compound can be attributed to:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Antiprotozoal Activity
The compound has also shown promise against protozoan parasites such as Leishmania and Plasmodium species:
- Inhibition of Enzymatic Pathways : The interaction with specific enzymes essential for the survival of these pathogens has been documented. For example, studies have demonstrated that the compound disrupts critical biochemical pathways necessary for parasite replication and survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
-
Antifungal Efficacy Study :
- A comparative study assessed various triazole derivatives against Candida albicans. The results indicated that modifications in the side chains significantly impacted antifungal potency, with specific derivatives exhibiting MIC values as low as 0.06 μg/mL, categorizing them as excellent antifungals .
-
Antileishmanial Activity :
- In vivo studies evaluated the efficacy of triazole derivatives against Leishmania aethiopica. The compound demonstrated significant reduction in parasite burden in infected mice models, suggesting its potential as a therapeutic agent for leishmaniasis .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, often starting with pyrazole and triazole precursors. Critical steps include:
- Thioether linkage formation : Reacting a triazole-thiol intermediate (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) with a pyridine-methyl halide derivative under alkaline conditions (e.g., using K₂CO₃ in DMF) .
- Microwave-assisted synthesis : Enhances reaction efficiency for triazole derivatives (reducing reaction time from hours to minutes) .
- Purity control : Use TLC or HPLC to monitor intermediates, as residual solvents (e.g., DMF) or unreacted thiols can reduce yields .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyrazole (δ 3.8–4.2 ppm for N-methyl groups) and triazole (δ 7.5–8.5 ppm for aromatic protons) moieties. Methoxy groups appear as singlets near δ 3.3 ppm .
- IR : Key peaks include ν(S-H) at ~2550 cm⁻¹ (absent in final product, confirming thioether formation) and ν(C=N) at 1600–1650 cm⁻¹ .
- UV-Vis : π→π* transitions in pyridine (λmax ~260 nm) and triazole (λmax ~220 nm) confirm conjugation .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted 3-methoxy-1-methylpyrazole or oxidized thiols (e.g., disulfides). Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Solvent residues : Use rotary evaporation under reduced pressure (≤50°C) to remove DMF or THF .
- Hygroscopicity : Store the compound in anhydrous conditions (desiccator with P₂O₅) to prevent hydrolysis of the thioether bond .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace the 3-methoxy group with ethoxy or halogen substituents. Test antifungal/antibacterial activity via MIC assays (e.g., against Candida albicans).
- Example : Methoxy derivatives show 2x higher activity than ethoxy analogs due to enhanced lipophilicity .
- DFT calculations : Analyze electron density maps to correlate substituent electronegativity with target binding (e.g., cytochrome P450 inhibition) .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
- Docking workflow :
Prepare ligand (optimize geometry using Gaussian09 at B3LYP/6-31G* level).
Dock into target active site (AutoDock Vina, grid size 20ų).
Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- Key metric : Binding energy ≤ -8 kcal/mol suggests strong inhibition .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare MIC values from independent studies using standardized protocols (CLSI guidelines).
- Probe assay conditions : Variations in pH (e.g., 5.0 vs. 7.4) can alter protonation states of pyridine, affecting solubility and activity .
- Synergistic effects : Test combinations with known antifungals (e.g., fluconazole) to identify potentiation via efflux pump inhibition .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs).
- Result : Stable at pH 4–7; degrades above pH 8 via thioether cleavage .
- Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C, guiding storage at ≤25°C .
- Light sensitivity : UV irradiation (254 nm) induces photodegradation; use amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
